molecular formula C7H4ClFN2O B3295072 3-Chloro-6-fluoro-4-hydroxyindazole CAS No. 887569-37-1

3-Chloro-6-fluoro-4-hydroxyindazole

Cat. No.: B3295072
CAS No.: 887569-37-1
M. Wt: 186.57 g/mol
InChI Key: HJJIWYXGULVNGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-fluoro-4-hydroxyindazole is a synthetic compound belonging to the indazole family, which is a significant class of heterocyclic compounds. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of chloro, fluoro, and hydroxy groups in the indazole ring enhances its chemical reactivity and biological activity, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-fluoro-4-hydroxyindazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloroaniline and 2-fluorophenylhydrazine.

    Formation of Indazole Ring: The indazole ring is formed through a cyclization reaction. This can be achieved by reacting 3-chloroaniline with 2-fluorophenylhydrazine in the presence of a suitable catalyst and under controlled temperature conditions.

    Introduction of Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to ensure high yield and purity of the final product. The process also involves rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-fluoro-4-hydroxyindazole undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the chloro and fluoro substituents, using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

3-Chloro-6-fluoro-4-hydroxyindazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Chloro-6-fluoro-4-hydroxyindazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. This is particularly relevant in its potential use as an enzyme inhibitor.

    Pathways Involved: The compound may interfere with cellular signaling pathways, leading to altered cellular functions. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-hydroxyindazole: Lacks the fluoro group, which may result in different chemical reactivity and biological activity.

    6-Fluoro-4-hydroxyindazole: Lacks the chloro group, which may affect its overall properties.

    4-Hydroxyindazole: Lacks both chloro and fluoro groups, serving as a simpler analog for comparative studies.

Uniqueness

3-Chloro-6-fluoro-4-hydroxyindazole is unique due to the presence of both chloro and fluoro substituents, which enhance its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-chloro-6-fluoro-2H-indazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2O/c8-7-6-4(10-11-7)1-3(9)2-5(6)12/h1-2,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJIWYXGULVNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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